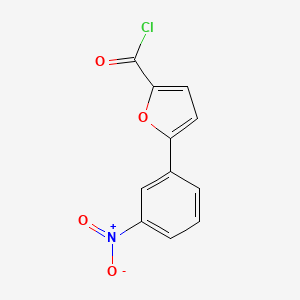
1-(2-Methoxybenzyl)guanidin
Übersicht
Beschreibung
Synthesis Analysis
Guanidines can be synthesized through various methods. One approach involves the use of p-methoxybenzyl (PMB) guanidine as a guanidinylation agent to produce various aryl and heteroaryl guanidines . Another method involves a one-pot approach towards N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines, which provides access to diverse guanidines in yields up to 81% .Chemical Reactions Analysis
Guanidines can participate in various chemical reactions. For instance, they can undergo a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines . They can also undergo a silver-catalyzed hydroamination, which can be used for the construction of quaternary stereocenters as well as both monocyclic and bicyclic guanidine products .Wissenschaftliche Forschungsanwendungen
1. Guanidin-Derivate als DNA-Minor-Groove-Binder und Kinase-Inhibitoren Guanidin-Derivate, einschließlich “1-(2-Methoxybenzyl)guanidin”, wurden als DNA-Minor-Groove-Binder und Kinase-Inhibitoren eingesetzt . Diese Verbindungen können mit dem DNA-Minor-Groove interagieren und die Aktivität von Kinasen hemmen, die Enzyme, die andere Proteine durch chemische Addition von Phosphatgruppen modifizieren .
Guanidine, die auf α2-Noradrenalin-Rezeptoren abzielen
Guanidine, einschließlich “this compound”, wurden als Ziel für α2-Noradrenalin-Rezeptoren gefunden . Diese Rezeptoren sind eine Klasse von G-Protein-gekoppelten Rezeptoren, die Ziele für Noradrenalin sind .
Synthese von acyclischen Guanidinen
“this compound” kann bei der Synthese von acyclischen Guanidinen verwendet werden . Acyclische Guanidine sind eine Klasse von Verbindungen mit einer Vielzahl biologischer Aktivitäten .
Synthese von cyclischen Guanidinen
“this compound” kann auch bei der Synthese von cyclischen Guanidinen verwendet werden . Cyclische Guanidine, wie 2-Aminoimidazoline, 2-Amino-1,4,5,6-Tetrahydropyrimidine und 2-Amino-4,5,6,7-Tetrahydro-1H-1,3-Diazepine, sind in vielen Naturprodukten und Verbindungen von medizinischem Interesse enthalten .
Superbasen und Organokatalyse
Die Synthese von bicyclischen Guanidin-haltigen Verbindungen wie 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol hat aufgrund ihrer einzigartigen Eigenschaften als Superbasen und Anwendung in der Organokatalyse erhebliche Aufmerksamkeit erregt .
Antibakterielle Wirkstoffe
In früheren Arbeiten wurde eine Reihe von linearen Alkyl-Biguanidylat-Verbindungen synthetisiert, die eine subnanomolare Affinität zeigten, und auf ihre biologische Aktivität untersucht . Diese Verbindungen, einschließlich “this compound”, haben sich als potenzielle antibakterielle Wirkstoffe erwiesen .
Safety and Hazards
Wirkmechanismus
Target of Action
1-(2-Methoxybenzyl)guanidine is a derivative of guanidine . Guanidine and its derivatives have been found to have a wide range of biological activities . .
Mode of Action
Guanidine derivatives have been shown to interact with various targets, leading to a variety of biological effects . For instance, some guanidine derivatives have been found to bind to DNA minor groove binders and kinase inhibitors .
Biochemical Pathways
Guanidine and its derivatives have been found to interact with various biochemical pathways . For example, some guanidine derivatives have been found to target α2-noradrenaline receptors .
Pharmacokinetics
Guanidine and its derivatives are known to be rapidly absorbed and distributed . The half-life of guanidine is about 7-8 hours .
Result of Action
Guanidine and its derivatives have been found to have a variety of biological effects, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
Action Environment
It is known that the physiological environment can influence the action of guanidine and its derivatives .
Biochemische Analyse
Biochemical Properties
1-(2-Methoxybenzyl)guanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, guanidine compounds are known to interact with enzymes such as creatine kinase and hexokinase, influencing energy metabolism . The nature of these interactions often involves inhibition or activation of enzyme activity, which can have downstream effects on cellular processes.
Cellular Effects
1-(2-Methoxybenzyl)guanidine affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, guanidine compounds can alter the ATP/AMP ratio and cellular proliferation in different cell lines, including cancer cells
Molecular Mechanism
The molecular mechanism of 1-(2-Methoxybenzyl)guanidine involves its interaction with biomolecules at the molecular level. Guanidinium groups, which are a key component of guanidine compounds, play a crucial role in binding interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways . The high basicity and hydrogen bonding capacity of guanidinium groups contribute to their effectiveness in these roles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methoxybenzyl)guanidine can change over time. Studies have shown that guanidine compounds can exhibit stability and degradation patterns that influence their long-term effects on cellular function . For example, the stability of guanidine compounds in biological fluids can affect their efficacy and potential side effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(2-Methoxybenzyl)guanidine vary with different dosages in animal models. At lower doses, guanidine compounds may exhibit beneficial effects, such as enhanced muscle function and reduced fatigue . At higher doses, they can cause toxic or adverse effects, including bone marrow suppression and renal impairment . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(2-Methoxybenzyl)guanidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism and energy production . For instance, guanidine compounds can be metabolized by enzymes such as guanidinoacetate N-methyltransferase, which is involved in the synthesis of creatine . These interactions can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1-(2-Methoxybenzyl)guanidine within cells and tissues involve specific transporters and binding proteins. Guanidine compounds can be transported across cell membranes via specialized transporters, and their distribution can be influenced by factors such as pH and the presence of binding proteins . Understanding these mechanisms is essential for optimizing the delivery and efficacy of guanidine-based therapies.
Subcellular Localization
The subcellular localization of 1-(2-Methoxybenzyl)guanidine can affect its activity and function. Guanidine compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of guanidine compounds in mitochondria can influence energy metabolism and cellular respiration.
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLWMVKGSDWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385465 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224947-74-4 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)
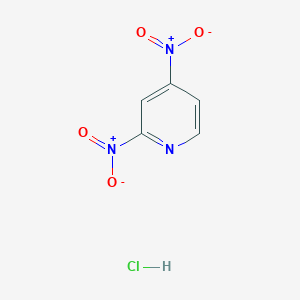

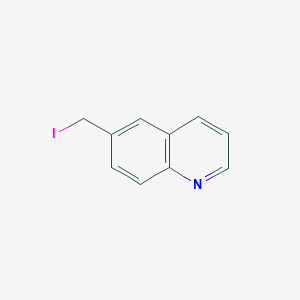
![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)
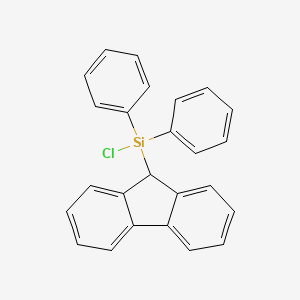

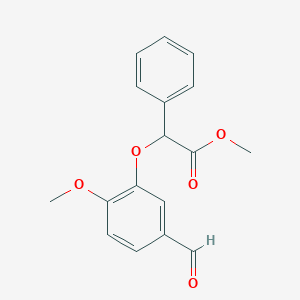
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621066.png)

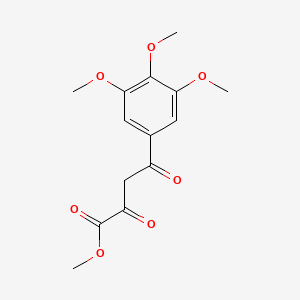
![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine](/img/structure/B1621072.png)
